Sodium chromate CR-51

説明

特性

CAS番号 |

12001-23-9 |

|---|---|

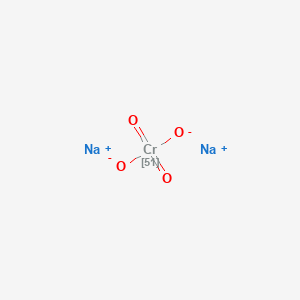

分子式 |

CrNa2O4 |

分子量 |

160.922 g/mol |

IUPAC名 |

disodium;dioxido(dioxo)(51Cr)chromium-51 |

InChI |

InChI=1S/Cr.2Na.4O/q;2*+1;;;2*-1/i1-1;;;;;; |

InChIキー |

PXLIDIMHPNPGMH-PJWPDVOUSA-N |

SMILES |

[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |

異性体SMILES |

[O-][51Cr](=O)(=O)[O-].[Na+].[Na+] |

正規SMILES |

[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |

他のCAS番号 |

10039-53-9 |

同義語 |

Chromitope Sodium chromium sodium oxide (CrNa2O4) sodium chromate sodium chromate(VI) sodium chromate(VI), 51Cr-labeled cpd sodium chromate(VI), decahydrate sodium chromate(VI), tetrahydrate |

製品の起源 |

United States |

Foundational & Exploratory

Principles of Sodium Chromate (⁵¹Cr) Cell Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles underlying sodium chromate (B82759) (⁵¹Cr) cell labeling, a classic and historically significant method for radiolabeling red blood cells (RBCs). The guide details the mechanism of action, experimental protocols, and key quantitative parameters associated with this technique.

Core Principles and Mechanism of Action

The fundamental principle of sodium chromate (⁵¹Cr) labeling lies in the ability of hexavalent chromium (Cr⁶⁺), in the form of the chromate ion (CrO₄²⁻), to penetrate the red blood cell membrane. Once inside the cell, it is reduced to the trivalent state (Cr³⁺) and forms a stable complex with hemoglobin. This intracellular trapping of the radioisotope allows for the tracking of red blood cells in various in vivo studies.[1][2][3]

The mechanism can be broken down into a two-step process:

-

Membrane Translocation: The dianionic chromate ion (⁵¹CrO₄²⁻) crosses the red blood cell membrane.[1][2] This process is facilitated by the anion-exchange carrier protein (Band 3).[2] The rate of uptake is dependent on factors such as temperature and pH.[2]

-

Intracellular Reduction and Binding: Once inside the erythrocyte, the hexavalent chromium (Cr⁶⁺) is reduced to the more stable trivalent chromium (Cr³⁺). This reduction is primarily mediated by glutathione (B108866) (GSH).[1] The resulting ⁵¹Cr³⁺ then forms a strong, nearly irreversible coordinate bond with the β-globin chains of the hemoglobin molecule.[1] This binding effectively traps the radioisotope within the cell for its lifespan.

The following diagram illustrates the signaling pathway of ⁵¹Cr labeling:

Quantitative Data Summary

The efficiency and stability of ⁵¹Cr labeling are critical parameters for the interpretation of experimental results. The following tables summarize key quantitative data reported in the literature.

| Parameter | Reported Value(s) | Species | Notes |

| Labeling Efficiency | ~97% of applied dose binds to hemoglobin | Human | In vitro studies with radioactive chromate. |

| 67.5% (mean) | Sheep | ||

| 86.6% | Canine | ||

| Elution Rate | Approximately 1-2% per day | Human | This slow elution is a key advantage for long-term studies. |

| Red Blood Cell Survival (T₅₀) | 25 - 35 days | Human | This is the apparent half-life, which is shorter than the true RBC lifespan due to elution. |

| Cr-51 Half-Life | 27.7 days | - | Physical half-life of the radioisotope. |

Table 1: Key Quantitative Parameters of ⁵¹Cr Red Blood Cell Labeling.

Detailed Experimental Protocols

Several protocols have been established for the in vitro labeling of red blood cells with Sodium Chromate ⁵¹Cr. The choice of method depends on the specific application and desired purity of the labeled cell population. All procedures must be performed using sterile techniques.

Acid-Citrate-Dextrose (ACD) Method

This is a commonly used method that involves the addition of an anticoagulant citrate (B86180) dextrose solution.

Methodology:

-

Blood Collection: Collect whole blood into a sterile container with ACD solution.

-

Plasma Removal: Centrifuge the blood sample and remove a portion of the supernatant plasma.

-

Incubation with ⁵¹Cr: Add Sodium Chromate ⁵¹Cr solution to the packed red blood cells. The amount of chromium added should be less than 2 µg per ml of packed red cells.

-

Incubation: Incubate the mixture at room temperature or in a 37°C water bath for 15 minutes with occasional gentle mixing.

-

Washing: Wash the labeled cells twice with 4-5 volumes of sterile isotonic saline to remove unbound ⁵¹Cr.

-

Resuspension: Resuspend the washed, labeled red blood cells in sterile isotonic saline for injection.

Citrate-Wash Method

This method involves a pre-incubation wash with a citrate-based solution.

Methodology:

-

Blood Collection and Initial Wash: Collect whole blood and wash the red cells in a citrate-phosphate-dextrose solution.

-

Incubation with ⁵¹Cr: Follow steps 3 and 4 from the ACD Method.

-

Washing and Resuspension: Follow steps 5 and 6 from the ACD Method.

ACD/Ascorbic Acid Method

This method omits the washing steps by using ascorbic acid to terminate the labeling reaction.

Methodology:

-

Blood Collection and Incubation: Follow steps 1, 2, and 3 from the ACD Method.

-

Termination of Labeling: Add ascorbic acid to the cell suspension. Ascorbic acid reduces any remaining extracellular hexavalent chromium to the trivalent state, which cannot penetrate the cell membrane.

-

Direct Injection: The cell suspension can be directly prepared for injection without further washing steps.

The following diagram outlines the general experimental workflow for ⁵¹Cr red blood cell labeling:

Applications in Research and Drug Development

Historically, ⁵¹Cr-labeled red blood cells have been instrumental in a variety of clinical and research applications, including:

-

Red Blood Cell Survival Studies: To determine the lifespan of red blood cells in circulation, particularly in the investigation of hemolytic anemias.

-

Red Blood Cell Volume Measurement: To accurately quantify the total red blood cell mass in a subject.

-

Splenic Sequestration Studies: To identify the spleen as a primary site of red blood cell destruction.

-

Gastrointestinal Bleeding Localization: Although largely replaced by other methods, it was used to detect and quantify blood loss in the gastrointestinal tract.

While newer, non-radioactive methods such as biotinylation are now more common, particularly in vulnerable populations, the principles of ⁵¹Cr labeling remain a cornerstone of red blood cell kinetics and have provided a valuable historical benchmark for these studies.[4]

Limitations and Considerations

Despite its utility, the ⁵¹Cr labeling method has several limitations:

-

Radiation Exposure: The use of a radioactive isotope poses a risk to both the subject and the handling personnel.

-

Elution of ⁵¹Cr: The slow but steady elution of the radioisotope from the cells can lead to an underestimation of the true red blood cell survival time.[4]

-

In Vitro Manipulation: The process of labeling can potentially damage a small fraction of the red blood cells, leading to their rapid clearance from circulation upon re-injection.

-

Single Population Studies: The technique is generally limited to tracking a single population of red blood cells at a time.[4]

References

- 1. The reduction of chromium (VI) to chromium (III) by glutathione: an intracellular redox pathway in the metabolism of the carcinogen chromate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uptake of chromate in human red blood cells and isolated rat liver cells: the role of the anion carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular chromium reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Red blood cell (RBC) survival determined in humans using RBCs labeled at multiple biotin densities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium Chromate Cr-51: Physical Properties, Chemical Characteristics, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Chromate (B82759) Cr-51 (Na₂⁵¹CrO₄) is a radiopharmaceutical agent that has historically served as a critical tool in hematological research and clinical diagnostics. Incorporating the gamma-emitting radionuclide Chromium-51 (B80572), this compound allows for the radiolabeling of red blood cells (erythrocytes). This labeling is instrumental in the determination of red blood cell volume, mass, and survival time, as well as in the evaluation of blood loss. This technical guide provides a comprehensive overview of the physical and chemical properties of Sodium Chromate Cr-51, detailed experimental protocols for its use, and relevant quantitative data for researchers and drug development professionals.

Physical and Chemical Properties

This compound is a yellow crystalline solid that is soluble in water. The radioactive component, Chromium-51, is a synthetic radioisotope of chromium. The key physical and chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | Na₂⁵¹CrO₄ |

| Molecular Weight | Approximately 160.92 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in water |

| Radioisotope | Chromium-51 (⁵¹Cr) |

| Half-life | 27.7 days[1][2] |

| Decay Mode | Electron Capture[1] |

| Primary Emissions | Gamma rays: 320.1 keV (9.83% abundance)[1], Auger electrons |

| Specific Gamma Ray Constant | 0.19 R/hour-millicurie at 1 cm[1] |

| Half-Value Layer (Lead) | 0.20 cm[1] |

Radioactive Decay of Chromium-51

Chromium-51 decays via electron capture to Vanadium-51 (⁵¹V). In approximately 90.1% of decays, it transitions directly to the ground state of ⁵¹V. In the remaining 9.9% of decays, it populates an excited state of ⁵¹V, which then de-excites by emitting a gamma ray with an energy of 320.1 keV.

Applications in Research and Medicine

The primary application of this compound is the in vitro labeling of red blood cells. The chromate ion (CrO₄²⁻) readily crosses the red blood cell membrane. Once inside the cell, the hexavalent chromium is reduced to the trivalent state (Cr³⁺) and binds firmly to the globin moiety of hemoglobin. This bond is highly stable, with minimal elution of the Cr-51 from the cells.

This stable labeling allows for several key clinical and research applications:

-

Red Blood Cell Volume and Mass Determination: By injecting a known quantity of Cr-51 labeled red blood cells and measuring their dilution in the circulation, the total red blood cell volume can be accurately calculated.

-

Red Blood Cell Survival Studies: The rate of disappearance of radioactivity from the circulation provides a measure of the lifespan of the red blood cells. This is crucial in diagnosing and studying hemolytic anemias.

-

Evaluation of Blood Loss: Serial measurements of blood radioactivity can be used to quantify blood loss, particularly in cases of gastrointestinal bleeding.

Experimental Protocols

The following is a generalized protocol for the in vitro labeling of red blood cells with this compound, synthesized from established methodologies. Adherence to aseptic techniques is paramount throughout the procedure.

Materials

-

This compound injection

-

Anticoagulant Citrate Dextrose (ACD) solution

-

Sterile vials

-

Sterile syringes and needles

-

Centrifuge

-

Ascorbic acid (50 mg/mL solution)

-

Sterile normal saline (0.9% NaCl)

-

Radiation dose calibrator

-

Gamma counter

Experimental Workflow for Red Blood Cell Labeling

Step-by-Step Methodology

-

Blood Collection: Withdraw 10-50 mL of whole blood from the subject into a sterile container containing an appropriate volume of ACD solution (typically 1.5 mL of ACD for every 10 mL of blood) to prevent coagulation.

-

Addition of this compound: Aseptically add a calibrated amount of this compound solution to the collected blood. The amount of radioactivity will depend on the intended application (see table below).

-

Incubation: Gently mix the blood and radioisotope solution and incubate for 15-30 minutes at room temperature (20-25°C) or 37°C with occasional gentle agitation.

-

Termination of Labeling: To stop the labeling process, add 50-100 mg of ascorbic acid. Ascorbic acid reduces the hexavalent chromate to the trivalent state, which cannot penetrate the red blood cell membrane.

-

Washing (Optional but Recommended): Centrifuge the labeled blood sample (e.g., at 1,000-1,500 x g for 5-10 minutes). Discard the supernatant plasma which contains any unbound Cr-51. The red blood cells can be washed one or more times by resuspending them in sterile normal saline, followed by centrifugation and removal of the supernatant.

-

Final Preparation: Resuspend the final pellet of labeled red blood cells in an appropriate volume of sterile normal saline for reinjection or further in vitro analysis.

-

Quality Control: A small aliquot of the final labeled red blood cell suspension should be taken to determine the labeling efficiency. This is typically done by centrifuging the aliquot and measuring the radioactivity in the packed cells versus the supernatant. Labeling efficiencies are generally expected to be greater than 90%.

Quantitative Data

The following tables provide key quantitative data for the use of this compound in clinical and research settings.

Recommended Dosages for Clinical Procedures

| Clinical Application | Recommended Dose (microcuries, µCi) | Recommended Dose (megabecquerels, MBq) |

| Red Blood Cell Volume/Mass | 10 - 30 µCi[3] | 0.37 - 1.11 MBq[3] |

| Red Blood Cell Survival Time | 150 µCi[3] | 5.55 MBq[3] |

| Evaluation of Blood Loss | 200 µCi[3] | 7.40 MBq[3] |

Specifications for this compound Injection

| Parameter | Specification |

| Specific Activity | Not less than 370 MBq (10 mCi) per mg of Sodium Chromate at the time of use[3] |

| Radiochemical Purity | Typically ≥98%[4] |

| pH | 7.5 - 8.5[3] |

Safety Considerations

This compound is a radioactive material and should be handled with appropriate safety precautions in accordance with institutional and national regulations. This includes the use of personal protective equipment (gloves, lab coat), adequate shielding (e.g., lead bricks), and regular monitoring for radioactive contamination. All personnel handling this material should be properly trained in radiation safety.

Conclusion

This compound remains a valuable tool for specific applications in hematology, offering a reliable method for radiolabeling red blood cells. Its well-characterized physical and chemical properties, coupled with established experimental protocols, ensure its continued utility in research and diagnostic procedures where the assessment of red blood cell kinetics is essential. This guide provides a foundational resource for professionals working with this important radiopharmaceutical.

References

A Technical Guide to the Half-life and Decay Characteristics of Chromium-51

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear decay properties of Chromium-51 (⁵¹Cr), a synthetic radioisotope widely utilized in biomedical research and clinical diagnostics. This document details its half-life, decay scheme, and emissions, and provides standardized experimental protocols for its application, particularly in cytotoxicity assays.

Core Properties of Chromium-51

Chromium-51 is a radioisotope of chromium with a physical half-life of approximately 27.7 days.[1][2] It decays via electron capture to Vanadium-51 (⁵¹V), a stable isotope.[3] This decay process primarily involves the capture of an inner atomic electron by a proton in the nucleus, converting it into a neutron and emitting a neutrino. The resulting daughter nuclide is left in either the ground state or an excited state.

Quantitative Decay Data

The key quantitative data for the decay of Chromium-51 are summarized in the table below for easy reference and comparison.

| Parameter | Value | Unit |

| Half-life | 27.70 | days |

| Decay Mode | Electron Capture | - |

| Parent Nuclide | ⁵¹Cr | - |

| Daughter Nuclide | ⁵¹V | - |

| Gamma Ray Energy | 320.08 | keV |

| Gamma Ray Abundance | 9.92 | % |

| X-ray Energy (Kα) | 4.95 | keV |

| Auger Electron Energy | ~4.3 | keV |

Decay Scheme and Emissions

The decay of Chromium-51 to Vanadium-51 predominantly occurs through two branches. Approximately 90.1% of decays are directly to the ground state of ⁵¹V. The remaining 9.9% of decays proceed to an excited isomeric state of ⁵¹V, which then promptly de-excites to the ground state by emitting a gamma photon with a characteristic energy of 320.08 keV.

Following electron capture, the vacancy in the inner electron shell is filled by an outer shell electron. This transition results in the emission of characteristic X-rays or Auger electrons. For Chromium-51, the most prominent X-ray emission has an energy of about 4.95 keV.

Experimental Protocols

Chromium-51 is a critical tool in various experimental assays, most notably the ⁵¹Cr-release assay for measuring cell-mediated cytotoxicity.

Chromium-51 Release Assay for Natural Killer (NK) Cell Activity

This assay is a benchmark method for quantifying the cytotoxic activity of immune cells, such as Natural Killer (NK) cells or Cytotoxic T Lymphocytes (CTLs).[4][5] The principle lies in labeling target cells with ⁵¹Cr. When these labeled target cells are lysed by effector cells, the ⁵¹Cr is released into the supernatant, and its radioactivity can be measured.

Methodology:

-

Target Cell Labeling:

-

Harvest target cells (e.g., K-562, a cell line sensitive to NK cell-mediated lysis) and wash them in a suitable culture medium.

-

Resuspend the target cells at a concentration of 1 x 10⁷ cells/mL in a culture medium.

-

Add 100 µCi of Na₂⁵¹CrO₄ to the cell suspension.

-

Incubate the cells for 1-2 hours at 37°C in a humidified CO₂ incubator, with occasional mixing to ensure uniform labeling.

-

After incubation, wash the labeled target cells three times with a large volume of culture medium to remove unincorporated ⁵¹Cr.

-

Resuspend the cells in a fresh culture medium at a final concentration of 1 x 10⁵ cells/mL.

-

-

Cytotoxicity Assay:

-

Prepare effector cells (e.g., peripheral blood mononuclear cells or purified NK cells) at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

In a 96-well round-bottom plate, add 100 µL of the effector cell suspension to triplicate wells for each E:T ratio.

-

Add 100 µL of the labeled target cell suspension to each well, resulting in a final volume of 200 µL and 1 x 10⁴ target cells per well.

-

Prepare control wells:

-

Spontaneous Release: 100 µL of target cells and 100 µL of medium only (no effector cells). This measures the baseline leakage of ⁵¹Cr.

-

Maximum Release: 100 µL of target cells and 100 µL of a lysis buffer (e.g., 2% Triton X-100). This determines the total amount of ⁵¹Cr that can be released.

-

-

Incubate the plate for 4 hours at 37°C in a humidified CO₂ incubator.

-

-

Measurement of ⁵¹Cr Release:

-

After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet the cells.

-

Carefully collect 100 µL of the supernatant from each well.

-

Measure the radioactivity (counts per minute, CPM) of the supernatant using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula:

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Radiolabeling of Red Blood Cells

Chromium-51, in the form of sodium chromate (B82759) (Na₂⁵¹CrO₄), is also used to label red blood cells (RBCs) for studies of RBC mass, volume, survival time, and sequestration.[2][6]

Methodology:

-

Aseptically withdraw a sample of whole blood into an anticoagulant (e.g., ACD or heparin).

-

Add sterile Na₂⁵¹CrO₄ solution to the blood sample.

-

Incubate the mixture at 37°C for 15-30 minutes with gentle mixing. The hexavalent chromium ion (Cr⁶⁺) penetrates the RBC membrane.

-

Inside the RBC, the Cr⁶⁺ is reduced to the trivalent state (Cr³⁺) and binds to the globin chains of hemoglobin.[2]

-

The labeling process can be stopped by the addition of ascorbic acid, which reduces any remaining extracellular Cr⁶⁺ to Cr³⁺, preventing further labeling.

-

The labeled RBCs are then washed to remove unbound ⁵¹Cr before being reinjected into the subject for the study.

Conclusion

Chromium-51 remains a valuable tool in biomedical research, offering a reliable method for tracing and quantifying cellular processes. Its well-characterized decay properties and established experimental protocols, such as the ⁵¹Cr-release assay, ensure its continued relevance in fields ranging from immunology to hematology. Proper handling and adherence to radiation safety protocols are paramount when working with this and any other radioisotope.

References

- 1. ehs.umich.edu [ehs.umich.edu]

- 2. Chromium-51 | Cr | CID 104786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 5. bitesizebio.com [bitesizebio.com]

- 6. 51Cr Red Blood Cells in the Study of Hematologic Disease: A Historical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of Sodium Chromate Cr-51 in Hematology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium chromate (B82759) Cr-51, a radiolabeling agent, has historically been a cornerstone in hematology research, providing invaluable insights into the kinetics and survival of red blood cells (RBCs). Despite the emergence of newer technologies, the principles and data derived from Cr-51 studies continue to inform our understanding of erythrocyte pathophysiology. This technical guide provides an in-depth overview of the core applications of Sodium Chromate Cr-51, detailing experimental protocols and presenting key quantitative data for hematology research.

Core Applications in Hematology Research

The primary application of this compound in hematology revolves around its ability to stably label red blood cells, allowing for their tracking in vivo. The radioactive isotope, Chromium-51 (⁵¹Cr), emits gamma radiation (320 keV) with a physical half-life of 27.7 days, making it suitable for studies lasting several weeks.[1][2][3][4] The hexavalent chromate ion (CrO₄²⁻) readily crosses the red blood cell membrane and, once inside, is reduced to the trivalent state (Cr³⁺), which then binds firmly to the beta chains of hemoglobin.[1][5][6] This irreversible binding ensures minimal elution of the radiolabel from the cells.[6]

The main research applications include:

-

Red Blood Cell Survival Studies: Determining the lifespan of red blood cells in circulation is crucial for diagnosing and understanding various hemolytic anemias.[7][8][9] The rate of disappearance of ⁵¹Cr-labeled RBCs from the bloodstream provides a measure of their survival. The time it takes for the initial radioactivity to decrease by half (T₅₀) is a key parameter, with a normal range of 25 to 35 days.[6][10][11]

-

Red Blood Cell Volume and Mass Measurement: The isotope dilution method using ⁵¹Cr-labeled RBCs is a gold standard for determining the total red blood cell volume in a subject.[7][12][13] This is particularly important in the diagnosis and management of conditions like polycythemia vera.[12][13][14]

-

Splenic Sequestration Studies: By monitoring the accumulation of radioactivity over the spleen and liver, researchers can identify sites of premature red blood cell destruction.[7][8][15] A spleen-to-liver ratio significantly greater than 1:1 can indicate hypersplenism or other causes of splenic RBC sequestration.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data associated with the use of this compound in hematology research.

| Parameter | Value | Reference |

| Physical Half-life of ⁵¹Cr | 27.7 days | [1][2][3][4] |

| Principal Gamma Emission Energy | 320 keV (9.8% abundance) | [2] |

| Normal RBC Survival (T₅₀) | 25 - 35 days | [6][10][11] |

| Normal Spleen:Liver Radioactivity Ratio | Approximately 1:1 | [7] |

| Indicative Spleen:Heart Ratio for Hemolytic Anemia | ≥ 2:1 | [7] |

| Application | Typical Adult (70 kg) Dose | Reference |

| Red Blood Cell Volume/Mass | 0.37 - 1.11 MBq (10 - 30 µCi) | [6][11] |

| Red Blood Cell Survival Time | 5.55 MBq (150 µCi) | [6][11] |

| Evaluation of Blood Loss | 7.40 MBq (200 µCi) | [6][11] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for key experiments using this compound.

Protocol 1: Red Blood Cell Labeling with this compound (ACD Method)

This protocol is a widely used method for labeling red blood cells.

Materials:

-

Patient whole blood

-

Acid-Citrate-Dextrose (ACD) solution

-

This compound injection

-

Sterile, pyrogen-free saline

-

Ascorbic acid (50 mg/mL)

-

Sterile vials, syringes, and centrifuge tubes

Procedure:

-

Blood Collection: Aseptically collect 10-20 mL of whole blood from the subject into a sterile container with ACD anticoagulant.

-

Incubation with ⁵¹Cr: Add a sterile solution of this compound (activity dependent on the study) to the whole blood. Incubate at 37°C for 15-30 minutes with gentle mixing.[6][10]

-

Stopping the Reaction: Add 50-100 mg of ascorbic acid to the labeled blood.[1][16] Ascorbic acid reduces the hexavalent chromium to the trivalent state, which cannot penetrate the RBC membrane, thus stopping the labeling process.[1]

-

Washing: Centrifuge the blood sample at 1000-1500 g for 5-10 minutes.[10] Remove the supernatant plasma and buffy coat. Wash the red blood cells twice with sterile saline to remove any unbound ⁵¹Cr.

-

Resuspension: Resuspend the labeled red blood cells in sterile saline to the original volume.

-

Dose Preparation: A known volume of the labeled RBC suspension is drawn into a syringe for reinjection. The radioactivity of the dose is measured using a dose calibrator.

Protocol 2: Red Blood Cell Survival Study

Procedure:

-

Labeling: Prepare ⁵¹Cr-labeled autologous red blood cells as described in Protocol 1.

-

Reinjection: Inject a precisely measured dose of the labeled RBC suspension intravenously into the subject.

-

Blood Sampling: Collect venous blood samples at 24 hours post-injection (this sample represents 100% survival) and then every 2-3 days for the next 3-4 weeks.

-

Radioactivity Measurement: For each blood sample, measure the radioactivity in a gamma counter.

-

Data Analysis: Correct the radioactivity counts for physical decay of ⁵¹Cr. Plot the percentage of surviving radioactivity against time on semi-logarithmic graph paper. Determine the T₅₀ (the time at which the radioactivity has fallen to 50% of its initial value).

Protocol 3: Splenic Sequestration Study

Procedure:

-

Labeling and Reinjection: Follow steps 1 and 2 of the Red Blood Cell Survival Study protocol.

-

External Counting: Using a shielded scintillation probe, measure the radioactivity over the precordium (heart), liver, and spleen at 24 hours post-injection and then on subsequent days of the survival study.

-

Data Analysis: Calculate the ratio of radioactivity in the spleen to the liver and the spleen to the precordium for each measurement day. An increasing spleen-to-liver ratio over time suggests splenic sequestration of red blood cells.[7]

Visualizing Workflows and Relationships

The following diagrams illustrate the experimental workflows and logical relationships in Cr-51 based hematology research.

Safety and Regulatory Considerations

This compound is a radioactive material and requires handling in accordance with institutional and national regulations for radiation safety.[17][18] Personnel should use appropriate shielding (e.g., lead) and personal protective equipment to minimize radiation exposure.[6][19] The use of Cr-51 in human research is subject to approval by a Radioactive Drug Research Committee (RDRC) or an Investigational New Drug (IND) application to the FDA.[18] It is important to note that hexavalent chromium compounds are classified as human carcinogens, primarily through inhalation, and can be toxic.[20][21][22][23] Therefore, strict adherence to safety protocols during handling is paramount.

Conclusion and Future Perspectives

While the use of this compound has declined with the advent of alternative, non-radioactive methods and other radiotracers like Technetium-99m, its historical contribution to hematology is undeniable.[12][13][24] The data and methodologies established using ⁵¹Cr continue to serve as a valuable reference for red blood cell research. For certain applications, particularly when long-term tracking of RBCs is required, ⁵¹Cr remains a relevant tool. Understanding the principles and protocols outlined in this guide is essential for researchers aiming to interpret historical data or utilize this classic technique in modern hematological investigations.

References

- 1. auntminnie.com [auntminnie.com]

- 2. ehs.umich.edu [ehs.umich.edu]

- 3. Sodium Chromate Cr 51 - Drugs and Lactation Database (LactMed®) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Chromium-51 | Cr | CID 104786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nucmedtutorials.com [nucmedtutorials.com]

- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 7. tech.snmjournals.org [tech.snmjournals.org]

- 8. tech.snmjournals.org [tech.snmjournals.org]

- 9. Determination of hemolytic anemia through the study of (51)Cr red cell survival and splenic sequestration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Nuklearmedizin - NuclearMedicine / Abstract [thieme-connect.com]

- 11. Sodium Chromate 51 [dailymed.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 51Cr Red Blood Cells in the Study of Hematologic Disease: A Historical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. tech.snmjournals.org [tech.snmjournals.org]

- 16. tech.snmjournals.org [tech.snmjournals.org]

- 17. hpschapters.org [hpschapters.org]

- 18. fda.gov [fda.gov]

- 19. resources.revvity.com [resources.revvity.com]

- 20. ec.europa.eu [ec.europa.eu]

- 21. Chromium (Cr) Toxicity: What Are the Physiologic Effects of Chromium Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 22. HEALTH EFFECTS - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Carcinogenicity of chromium and chemoprevention: a brief update - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [Discontinuation of Chromium-51 for clinical use: What are the possible alternatives for radiopharmacies and nuclear medicine departments?] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Sodium Chromate (Cr-51) for In Vivo Cell Tracking Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of sodium chromate (B82759) (Cr-51) for the radiolabeling and in vivo tracking of cells. It is designed to equip researchers with the necessary knowledge to design, execute, and interpret cell migration, survival, and biodistribution studies.

Executive Summary

Sodium chromate (Cr-51) is a well-established and valuable tool for in vivo cell tracking. As a gamma-emitting radioisotope, Cr-51 allows for the quantitative assessment of cell fate following administration. The labeling process is relatively straightforward, involving the incubation of target cells with sodium chromate (Na₂⁵¹CrO₄). The chromate ion passively diffuses across the cell membrane and, once intracellular, is reduced to the trivalent chromium ion (Cr³⁺), which then forms stable complexes with intracellular proteins, primarily hemoglobin in red blood cells. This stable labeling allows for the tracking of cells over their lifespan in vivo. This technique has been extensively used to study the survival and sequestration of red blood cells, platelets, and the migration patterns of lymphocytes.

Principle of Cr-51 Cell Labeling

The utility of sodium chromate (Cr-51) as a cell-tracking agent lies in its ability to form a stable intracellular label. The hexavalent chromate ion (CrO₄²⁻) in sodium chromate solution readily crosses the cell membrane.[1] Once inside the cell, it is reduced to the trivalent chromic ion (Cr³⁺).[2] This trivalent form is unable to cross the cell membrane and becomes firmly bound to intracellular macromolecules.[3] In erythrocytes, the primary binding site is the globin portion of the hemoglobin molecule.[3][4] This intracellular sequestration is nearly irreversible, with minimal elution of the radioisotope from intact, viable cells.[3] The release of Cr-51 is primarily associated with cell death and lysis, making it a reliable marker for cell survival and clearance.[5]

Key Applications in In Vivo Cell Tracking

Cr-51 labeling has been instrumental in advancing our understanding of the in vivo behavior of various cell types.

-

Red Blood Cell (RBC) Survival and Sequestration: A primary application of Cr-51 is in determining the lifespan of red blood cells in circulation and identifying sites of their removal.[6][7] This is crucial for diagnosing and understanding hemolytic anemias.[6] The U.S. Food and Drug Administration (FDA) has historically accepted a 24-hour in vivo recovery of at least 75% for ⁵¹Cr-labeled red blood cells as a benchmark for validating new blood storage methods.[8]

-

Platelet Kinetics and Survival: Cr-51 has been used to study platelet survival and sequestration in both healthy individuals and patients with thrombocytopenia.[9][10] These studies help elucidate the mechanisms of platelet disorders and evaluate the efficacy of treatments.

-

Lymphocyte Migration and Trafficking: The tracking of Cr-51 labeled lymphocytes has provided valuable insights into immune surveillance and the response to antigenic challenges.[11][12] It allows for the quantitative analysis of lymphocyte distribution in various lymphoid and non-lymphoid tissues.[13]

Quantitative Data on Cr-51 Cell Labeling and In Vivo Tracking

The following tables summarize key quantitative parameters associated with Cr-51 cell tracking studies.

Table 1: Cr-51 Labeling Efficiency and Cell Viability

| Cell Type | Labeling Efficiency (%) | Incubation Time (minutes) | Cr-51 Activity (µCi/10⁶ cells) | Post-Labeling Viability (%) | Reference |

| Human Red Blood Cells | >98 | 30-60 | 1-2 | >95 | [14] |

| Human Platelets | Lower than ¹¹¹In | 30 | ~1 | Not specified | [15] |

| Human Lymphocytes | Variable | 60 | 1-5 | >90 | [11] |

| K-562 & MDS Cell Lines | Similar between cell lines | 30 | ~0.074 | Not specified | [1] |

Table 2: In Vivo Survival and Recovery of Cr-51 Labeled Cells

| Cell Type | Species | Half-Life (T½) | Mean Lifespan (MLS) | 24-hour Recovery (%) | Sequestration Sites | Reference |

| Red Blood Cells | Human (Normal) | 25-35 days | - | >75 | Spleen, Liver | [4][8] |

| Red Blood Cells | Human (Hemolytic Anemia) | ~20 days | - | Reduced | Spleen | [7] |

| Platelets | Human (Normal) | 7-8 days | - | ~50 | Spleen, Liver | [9] |

| Platelets | Human (Thrombocytopenia) | 1-2 days | - | 13-18 | Spleen | [9] |

| Lymphocytes | Human (Normal) | 1.7 days (circulating) | - | Variable | Spleen, Liver, Bone Marrow | [11] |

Detailed Experimental Protocols

General Materials and Equipment

-

Sodium Chromate (⁵¹Cr) solution (sterile, for injection)

-

Anticoagulant solution (e.g., Acid Citrate Dextrose - ACD)

-

Sterile saline solution (0.9% NaCl)

-

Fetal Calf Serum (FCS) or other suitable protein source

-

Sterile conical tubes (15 mL and 50 mL)

-

Pipettes and sterile tips

-

Centrifuge

-

Incubator (37°C)

-

Gamma counter

-

Lead shielding and other appropriate radiation safety equipment

Protocol for In Vivo Red Blood Cell Survival Study

-

Blood Collection: Aseptically collect 10-20 mL of whole blood from the subject into a sterile tube containing an anticoagulant (e.g., ACD solution).

-

Cell Labeling:

-

Transfer the anticoagulated blood to a sterile 50 mL conical tube.

-

Slowly add 50-100 µCi of Sodium Chromate (⁵¹Cr) solution while gently swirling the blood.

-

Incubate the mixture for 30-60 minutes at 37°C with occasional gentle mixing.

-

-

Washing:

-

After incubation, centrifuge the labeled blood at 500 x g for 10 minutes.

-

Carefully remove and discard the supernatant plasma containing unbound ⁵¹Cr.

-

Resuspend the RBC pellet in sterile saline.

-

Repeat the centrifugation and washing steps two more times to ensure removal of all unbound ⁵¹Cr.

-

-

Preparation for Injection:

-

After the final wash, resuspend the labeled RBCs in a suitable volume of sterile saline for injection (typically 5-10 mL).

-

Take a small aliquot of the labeled cell suspension to determine the total injected radioactivity (standard).

-

-

Injection:

-

Aseptically inject the known volume of the labeled RBC suspension intravenously into the subject.

-

-

Blood Sampling:

-

Collect blood samples (e.g., 5 mL) from the contralateral arm at various time points post-injection. Typical time points include 10, 30, and 60 minutes, and then daily or every other day for up to 30 days.

-

-

Sample Processing and Counting:

-

For each blood sample, accurately measure a specific volume (e.g., 2 mL).

-

Place the sample in a counting tube and measure the radioactivity using a gamma counter.

-

Count the standard alongside the samples.

-

-

Data Analysis:

-

Correct all counts for background radiation and radioactive decay.

-

Calculate the percentage of surviving RBCs at each time point relative to the initial post-injection sample (10-minute sample is often considered 100%).

-

Plot the percentage of survival versus time on semi-logarithmic paper to determine the T½ of the red blood cells.

-

Protocol for In Vivo Lymphocyte Tracking Study

-

Lymphocyte Isolation: Isolate lymphocytes from peripheral blood or lymphoid tissue using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Labeling:

-

Resuspend the isolated lymphocytes in a small volume of media containing FCS.

-

Add 1-5 µCi of Sodium Chromate (⁵¹Cr) per 10⁶ cells.

-

Incubate for 60 minutes at 37°C with gentle agitation.

-

-

Washing:

-

Wash the labeled lymphocytes three times with sterile media or saline to remove unbound ⁵¹Cr.

-

-

Injection and Biodistribution Analysis:

-

Resuspend the final cell pellet in sterile saline for intravenous injection.

-

At predetermined time points post-injection, sacrifice the animal and harvest organs of interest (e.g., spleen, liver, lymph nodes, bone marrow, lungs, and blood).

-

Weigh each organ/tissue sample.

-

Measure the radioactivity in each sample using a gamma counter.

-

Calculate the percentage of injected dose per gram of tissue (%ID/g) to determine the biodistribution of the labeled lymphocytes.

-

Visualizations

Experimental Workflow for In Vivo Cell Tracking with Cr-51

Mechanism of Cr-51 Cell Labeling

Safety and Handling Precautions

Chromium-51 is a radioactive material and must be handled with appropriate safety measures to minimize radiation exposure.

-

Physical Data: Cr-51 has a physical half-life of 27.7 days and decays by electron capture, emitting a principal gamma photon of 320.1 keV.[4]

-

Shielding: Use lead shielding (0.25 - 0.5 inches) to store and handle millicurie amounts of Cr-51.[16]

-

Personal Protective Equipment (PPE): Always wear a lab coat, disposable gloves, and safety glasses when handling Cr-51.

-

Dosimetry: Personnel handling significant quantities of Cr-51 should wear whole-body and ring dosimeters to monitor radiation exposure.[16]

-

Contamination Control: Work in a designated area for radioactive materials. Use absorbent paper to cover work surfaces and contain potential spills. Regularly monitor the work area for contamination using a suitable survey meter (e.g., a low-energy NaI scintillation probe).[16]

-

Waste Disposal: Segregate Cr-51 waste from other radioactive and non-radioactive waste. Dispose of radioactive waste according to institutional and regulatory guidelines.

Conclusion

Sodium chromate (Cr-51) remains a robust and reliable tool for in vivo cell tracking studies, particularly for assessing the survival and biodistribution of red blood cells, platelets, and lymphocytes. Its stable intracellular labeling and quantifiable gamma emission provide valuable data for a wide range of research and clinical applications. While newer, non-radioactive methods are emerging, the extensive historical data and well-established protocols for Cr-51 ensure its continued relevance in the field. Adherence to detailed experimental protocols and stringent safety precautions is paramount for obtaining accurate and reproducible results while ensuring personnel safety.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Sodium Chromate Cr-51 | CrNa2O4 | CID 3080662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium Chromate 51 [dailymed.nlm.nih.gov]

- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 5. revvity.com [revvity.com]

- 6. Determination of hemolytic anemia through the study of (51)Cr red cell survival and splenic sequestration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tech.snmjournals.org [tech.snmjournals.org]

- 8. Measuring Post-transfusion Recovery and Survival of Red Blood Cells: Strengths and Weaknesses of Chromium-51 Labeling and Alternative Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [The study of platelet kinetics with 51Cr labeled platelets (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reclassification of the thrombocytopenias by the Cr51-labeling method for measuring platelet life span - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. A comparison of lymphocyte migration through intestinal lymph nodes, subcutaneous lymph nodes, and chronic inflammatory sites of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Use of research-grade radioisotopes for in-human recovery and survival studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The in vivo kinetics of 111In- and 51Cr-labelled platelets: a comparative study using both stored and fresh platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. unmc.edu [unmc.edu]

Understanding the radiolabeling process with Sodium chromate Cr-51

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the principles and methodologies of radiolabeling with Sodium Chromate (B82759) Cr-51. This guide will delve into the core mechanisms, experimental protocols, and key applications of this established radiolabeling technique.

Introduction to Sodium Chromate Cr-51 Labeling

This compound is a widely utilized radiopharmaceutical for the labeling of cells, particularly red blood cells. The radioactive isotope, Chromium-51 (B80572) (⁵¹Cr), is a gamma emitter with a physical half-life of 27.7 days.[1] This property, along with its stable binding to intracellular components, makes it a suitable tracer for a variety of in vitro and in vivo studies. The most common applications include the determination of red blood cell volume and mass, studying red blood cell survival time in conditions like hemolytic anemia, and evaluating blood loss.[2][3] Additionally, ⁵¹Cr release assays are a fundamental method for quantifying cell-mediated cytotoxicity in immunology research, particularly in the development of CAR-T cells.[4][5]

Mechanism of Action: The Two-Step Binding Process

The labeling of red blood cells with this compound is a well-characterized process that occurs in two distinct steps. The chromium is present as the dianionic chromate ion (CrO₄²⁻) which facilitates its interaction with the cell.[1][2]

-

Reversible Membrane Binding: The initial step involves a rapid but reversible attachment of the chromate ion to the red blood cell membrane.[1][2]

-

Irreversible Intracellular Binding and Reduction: Following membrane binding, the chromate ion is slowly transported across the cell membrane. Once inside the cell, it undergoes reduction to a lower valence state, likely the trivalent state (Cr³⁺).[1][2] In this reduced form, the chromium forms a nearly irreversible bond with intracellular proteins, primarily the globin portion of hemoglobin.[1][2]

This intracellular sequestration is crucial for the stability of the radiolabel. Once the chromium is released from the cell, either through elution or cell senescence, it is not available for relabeling other red blood cells and is primarily excreted in the urine.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data associated with this compound for easy reference and comparison.

Table 1: Physical and Radiochemical Properties of Chromium-51

| Parameter | Value | Reference |

| Physical Half-Life | 27.7 days | [1] |

| Principal Photon Emission | 320.1 keV (9.83% abundance) | [1] |

| Specific Gamma Ray Constant | 0.19 R/hour-millicurie at 1 cm | [1] |

| Specific Activity | 400-1200 Ci/g | [5] |

| Radiochemical Purity | ≥ 98% | [6] |

Table 2: Typical Dosages for Clinical Applications (Average 70 kg Patient)

| Application | Dosage (Megabecquerels - MBq) | Dosage (Microcuries - µCi) | Reference |

| Red Blood Cell Volume/Mass Determination | 0.37 to 1.11 MBq | 10 to 30 µCi | [1][2] |

| Red Blood Cell Survival Time Study | 5.55 MBq | 150 µCi | [1][2] |

| Evaluation of Blood Loss | 7.40 MBq | 200 µCi | [2] |

Table 3: Experimental Parameters for In Vitro Assays

| Parameter | Value/Range | Application | Reference |

| Incubation Temperature | 37°C or Room Temperature | Cell Labeling | [1] |

| Incubation Time | 30 - 60 minutes | Cell Labeling | [1][7] |

| ⁵¹Cr Activity for Labeling | 50 - 100 µCi | Cytotoxicity Assay | [5][7] |

| Effector to Target (E:T) Ratios | 1:1 to 30:1 | Cytotoxicity Assay | [7] |

| Assay Incubation Time | 4 hours | Cytotoxicity Assay | [7] |

| Mean Labeling Efficiency (Sheep RBCs) | 67.5% | Red Blood Cell Labeling | [8] |

Experimental Protocols

This section provides a detailed methodology for the radiolabeling of red blood cells with this compound. This protocol can be adapted for other cell types with appropriate optimization.

Materials and Reagents

-

This compound solution (sterile, non-pyrogenic)

-

Anticoagulant Citrate Dextrose (ACD) solution

-

Sterile saline solution (0.9% NaCl)

-

Fetal Calf Serum (FCS)

-

Complete cell culture medium

-

Centrifuge

-

Incubator (37°C)

-

Gamma counter or liquid scintillation counter

-

Appropriate radiation shielding (e.g., lead bricks)

-

Personal protective equipment (PPE) including gloves, lab coat, and dosimetry badges

Red Blood Cell Labeling Protocol

-

Blood Collection: Aseptically collect whole blood into a sterile tube containing ACD anticoagulant.

-

Cell Separation: Centrifuge the blood sample to separate the red blood cells from the plasma and buffy coat. Carefully aspirate and discard the plasma and buffy coat.

-

Washing: Resuspend the red blood cell pellet in sterile saline and centrifuge again. Repeat this washing step two more times to remove any remaining plasma proteins.

-

Cell Resuspension: After the final wash, resuspend the red blood cell pellet in a small volume of sterile saline or complete medium.

-

Radiolabeling: In a shielded container, add the desired amount of this compound solution to the red blood cell suspension. A typical concentration for in vitro studies is 100 µCi of ⁵¹Cr per 2 x 10⁶ cells.[7]

-

Incubation: Gently mix the cell suspension and incubate for 30-60 minutes at 37°C.[7] Occasional gentle agitation can enhance labeling efficiency. While labeling can occur at room temperature, 37°C is often optimal.[1]

-

Stopping the Labeling Reaction (Optional but Recommended): To stop the labeling reaction and remove unbound ⁵¹Cr, add an excess of a solution containing a reducing agent like ascorbic acid.

-

Washing Post-Labeling: Wash the labeled cells three times with sterile saline or complete medium to remove any unbound ⁵¹Cr. Centrifuge the cells after each wash and discard the supernatant.

-

Final Resuspension: Resuspend the final labeled red blood cell pellet in an appropriate volume of sterile saline or medium for in vivo injection or in vitro use.

-

Activity Measurement: Measure the radioactivity of the final cell suspension using a calibrated gamma counter to determine the labeling efficiency.

⁵¹Cr Release Cytotoxicity Assay Protocol

-

Target Cell Labeling: Label the target cells with this compound as described in the protocol above (steps 1-9).

-

Cell Plating: Plate the ⁵¹Cr-labeled target cells in a 96-well round-bottom plate.

-

Addition of Effector Cells: Add the effector cells to the wells at various Effector to Target (E:T) ratios (e.g., 30:1, 20:1, 10:1, 1:1).[7]

-

Controls:

-

Spontaneous Release: Incubate target cells with media alone to measure the amount of ⁵¹Cr released without effector cells.

-

Maximum Release: Incubate target cells with a detergent (e.g., 1-2% Triton X-100) to cause complete lysis and determine the maximum possible ⁵¹Cr release.[5]

-

-

Incubation: Incubate the plate for 4 hours at 37°C.[7]

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

Radioactivity Measurement: Measure the radioactivity (counts per minute - CPM) of the supernatant in a gamma counter or liquid scintillation counter.

-

Calculation of Specific Lysis: Calculate the percentage of specific lysis using the following formula:[5] % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizing the Process

The following diagrams illustrate the key processes involved in this compound radiolabeling.

References

- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 2. Sodium Chromate 51 [dailymed.nlm.nih.gov]

- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 4. revvity.com [revvity.com]

- 5. revvity.com [revvity.com]

- 6. Production of high specific activity chromium-51 for medical uses [inis.iaea.org]

- 7. scispace.com [scispace.com]

- 8. Chromium-51 labeling of sheep red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Safety Precautions for Handling Sodium Chromate (Cr-51) in the Lab

<

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety precautions and protocols for handling Sodium Chromate (B82759) (Cr-51) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of personnel and the environment due to the dual chemical and radiological hazards associated with this compound.

Understanding the Hazards

Sodium Chromate (Cr-51) presents a significant health and safety challenge due to its combined properties as a hexavalent chromium compound and a radioactive isotope.

1.1. Chemical Hazards:

Sodium Chromate is a form of hexavalent chromium, which is a known human carcinogen. Acute exposure can cause irritation and burns to the skin and eyes, while inhalation can irritate the nose and throat. Chronic health effects are more severe and can include lung cancer, damage to the liver and kidneys, and the development of asthma-like allergies. It is also considered a reproductive hazard. As a strong oxidizer, Sodium Chromate can enhance the combustion of other substances and may ignite combustible materials like wood, paper, and oil.

1.2. Radiological Hazards:

Chromium-51 (Cr-51) is a synthetic radioactive isotope that decays by electron capture, emitting gamma rays and X-rays. This presents both an external and internal radiation hazard. External exposure to the gamma radiation can increase the risk of cancer. Internal exposure, through inhalation, ingestion, or absorption through the skin, can lead to the deposition of the radioactive material in organs, with the lower large intestine being the critical organ for intake.

Regulatory Compliance

The handling of Sodium Chromate (Cr-51) is strictly regulated by national and international bodies. In the United States, the Occupational Safety and Health Administration (OSHA) and the Nuclear Regulatory Commission (NRC) are the primary regulatory agencies.

-

OSHA: Sets the Permissible Exposure Limit (PEL) for hexavalent chromium to protect workers. The current PEL is 5.0 micrograms per cubic meter (µg/m³) of air as an 8-hour time-weighted average (TWA). An action level of 2.5 µg/m³ TWA triggers specific monitoring and medical surveillance requirements.

-

NRC: Regulates the use of radioactive materials, including Cr-51, to protect public health and safety. Regulations under Title 10, Part 20 of the Code of Federal Regulations (10 CFR Part 20) establish dose limits, exposure limits, and requirements for monitoring, labeling, and waste disposal. Many states, known as Agreement States, have the authority to regulate radioactive materials within their borders, following standards compatible with the NRC.

Quantitative Data Summary

For quick reference, the following tables summarize key quantitative data for Sodium Chromate (Cr-51).

Table 1: Radiological Properties of Chromium-51

| Property | Value |

| Half-Life | 27.7 days |

| Decay Mode | Electron Capture |

| Primary Emissions | Gamma Rays (0.320 MeV), X-rays (5 keV) |

| Specific Activity | 3.488 x 10¹⁵ Bq/g |

| Biological Half-Life | 616 days |

| Effective Half-Life | 26.6 days (whole body) |

Table 2: Occupational Exposure Limits for Hexavalent Chromium

| Regulatory Body | Limit | Value |

| OSHA | Permissible Exposure Limit (PEL) | 5.0 µg/m³ (8-hour TWA) |

| OSHA | Action Level | 2.5 µg/m³ (8-hour TWA) |

| NIOSH | Recommended Exposure Limit (REL) | 0.2 µg/m³ (8-hour TWA) |

Table 3: Shielding Requirements for Chromium-51

| Shielding Material | Half-Value Layer (HVL) | Tenth-Value Layer (TVL) |

| Lead (Pb) | 2 mm | 6.6 mm |

| Concrete | 2.8 cm | 9.3 cm |

| Plexiglas | 4.8 cm | 16 cm |

Experimental Protocols: Safe Handling Procedures

A systematic approach to handling Sodium Chromate (Cr-51) is essential to minimize risk. The following protocols should be strictly followed.

4.1. Pre-Experiment Planning:

-

Authorization: Ensure all work with Cr-51 is authorized by the institution's Radiation Safety Officer (RSO) and is part of an approved protocol.

-

Training: All personnel must receive specific training on the chemical and radiological hazards of Sodium Chromate (Cr-51), as well as the institution's specific safety procedures.

-

"Cold" Runs: Before using the radioactive material, conduct a "cold" run of the entire procedure with non-radioactive sodium chromate to identify potential issues and refine techniques.

-

Designated Area: Designate a specific area for handling Cr-51. This area should be clearly labeled with radiation warning signs.

-

Gather Materials: Assemble all necessary materials before starting, including personal protective equipment (PPE), shielding, handling tools, and waste containers.

4.2. Personal Protective Equipment (PPE):

A multi-layered approach to PPE is required:

-

Primary: Disposable gloves, a lab coat, and safety glasses are the minimum requirements.

-

Secondary: For handling larger quantities or when there is a risk of splashing, consider using a face shield and wrist guards.

-

Dosimetry: Wear whole-body and extremity dosimeters (ring badges) when handling mCi (37 MBq) or greater quantities to monitor radiation exposure.

4.3. Engineering Controls:

-

Ventilation: Handle any potentially volatile Cr-51 compounds or powders within a certified chemical fume hood or other ventilated enclosure to prevent inhalation.

-

Shielding: Use appropriate shielding, such as lead bricks, to minimize external radiation exposure. The thickness of the shielding should be determined by the activity of the Cr-51 being used. Store Cr-51 containers and waste behind lead shielding.

4.4. Work Practices (ALARA Principle):

Adhere to the As Low As Reasonably Achievable (ALARA) principle to minimize radiation dose.

-

Time: Minimize the time spent working with Cr-51.

-

Distance: Maximize the distance from the radioactive source. Use tongs or other remote handling tools to manipulate vials and equipment.

-

Containment: Use spill trays and absorbent, plastic-backed paper to cover work surfaces and contain any potential spills.

4.5. Post-Experiment Procedures:

-

Decontamination: After completing the work, monitor and decontaminate all surfaces, equipment, and PPE.

-

Monitoring: Use an appropriate survey meter, such as a Geiger-Mueller detector with a low-energy gamma probe or a NaI(Tl) detector, to check for contamination on work surfaces, hands, and clothing. Perform wipe tests to detect removable contamination.

-

Waste Disposal: Segregate and dispose of all radioactive waste in clearly labeled, shielded containers according to institutional and regulatory guidelines. Do not dispose of radioactive waste in regular trash or down the sink.

-

Hand Washing: Wash hands thoroughly after removing gloves and before leaving the laboratory.

-

Bioassay: Depending on the quantity of Cr-51 handled and the potential for intake, urine samples may be required for bioassay to assess internal exposure.

Emergency Procedures

In the event of a spill or personnel contamination, prompt and correct action is crucial.

5.1. Minor Spills:

-

Alert: Immediately notify others in the area.

-

Contain: Cover the spill with absorbent paper.

-

Clean: Wearing appropriate PPE, clean the spill from the outside in, using a suitable decontamination solution.

-

Survey: Monitor the area to ensure it is free of contamination.

-

Report: Report the incident to the Radiation Safety Officer.

5.2. Major Spills:

-

Evacuate: Clear the area of all non-essential personnel.

-

Prevent Spread: Cover the spill with absorbent material if it can be done safely, but do not attempt to clean it up.

-

Secure the Area: Close and lock the room to prevent entry.

-

Call for Help: Immediately notify the Radiation Safety Officer.

5.3. Personnel Contamination:

-

Remove Clothing: Immediately remove any contaminated clothing.

-

Wash Skin: Flush the affected skin with lukewarm water and mild soap. Avoid abrading the skin.

-

Seek Assistance: Notify the Radiation Safety Officer for an evaluation of the exposure.

Visualizations

Diagram 1: Standard Workflow for Handling Sodium Chromate (Cr-51)

Caption: A logical workflow for the safe handling of Cr-51 in the lab.

Diagram 2: Emergency Response for a Major Cr-51 Spill

Caption: Key steps for responding to a major spill of Sodium Chromate (Cr-51).

Diagram 3: Hexavalent Chromium Cellular Uptake and Genotoxicity Pathway

Caption: Simplified pathway of hexavalent chromium leading to DNA damage.

The Advent of a Golden Standard: A Technical History of Chromium-51 in Red Blood Cell Studies

A comprehensive guide for researchers and drug development professionals on the pivotal role of Chromium-51 in the evolution of red blood cell analysis.

The introduction of the radioactive isotope Chromium-51 (Cr-51) in the mid-20th century marked a paradigm shift in hematological research and clinical practice. For the first time, scientists had a reliable and relatively simple method to label red blood cells (RBCs), enabling accurate measurement of their volume in circulation and their lifespan. This technical guide delves into the historical development of Cr-51 in RBC studies, providing an in-depth look at the foundational experimental protocols, the quantitative data that established its utility, and the logical framework of these pioneering investigations.

The Dawn of a New Era: The Gray and Sterling Protocol

Prior to the advent of Cr-51, methods for determining red blood cell volume were cumbersome and often inaccurate. The landscape changed dramatically in 1950 when Gray and Sterling introduced a revolutionary technique for tagging erythrocytes with Cr-51 in the form of sodium chromate (B82759) (Na2Cr51O4). This method, elegant in its simplicity, laid the groundwork for decades of research and diagnostic procedures.

The Original Cr-51 Red Blood Cell Labeling Protocol

The initial protocol developed by Gray and Sterling was a pivotal breakthrough. The hexavalent chromium ion in sodium chromate could penetrate the red blood cell membrane and, once inside, was reduced to the trivalent state, binding firmly to the globin portion of the hemoglobin molecule. This intracellular trapping of the radioisotope was the key to its success as a stable label.

A detailed breakdown of the original experimental workflow is as follows:

Foundational Quantitative Data

The studies by Gray and Sterling provided the first robust quantitative data on red blood cell volume in healthy individuals. Their findings, summarized in the table below, established a baseline for clinical comparisons.

| Parameter | Value (mean ± SD) |

| Red Blood Cell Volume (mL/kg) | 29.9 ± 2.8 |

| Total Blood Volume (mL/kg) | 61.5 ± 6.2 |

| Venous Hematocrit (%) | 45.3 ± 2.6 |

| Table 1: Red Blood Cell and Total Blood Volume in Healthy Adult Males as Determined by the Original Cr-51 Method. |

Measuring the Sands of Time: Cr-51 for Red Blood Cell Survival

Building upon the success of RBC volume measurement, researchers soon adapted the Cr-51 labeling technique to determine the lifespan of red blood cells in circulation. This was a critical development for understanding and diagnosing various hemolytic anemias. A seminal 1953 paper by Ebaugh, Emerson, and Ross detailed the methodology for these survival studies.

Protocol for Cr-51 Red Blood Cell Survival Studies

The protocol for RBC survival studies involved labeling a patient's own red blood cells (autologous labeling) and then tracking the decline in radioactivity in their circulation over time.

Key Quantitative Findings in RBC Survival

These studies established the normal range for red blood cell survival and provided a quantitative tool to assess the severity of hemolytic conditions.

| Condition | Mean RBC Survival (T50 Cr-51 in days) |

| Normal Subjects | 25 - 35 |

| Hereditary Spherocytosis | 5 - 15 |

| Autoimmune Hemolytic Anemia | 2 - 10 |

| Table 2: Apparent Half-Life of Cr-51 Labeled Red Blood Cells in Normal Subjects and Patients with Hemolytic Anemia. |

Standardization and Refinements: The Role of the ICSH

As the use of Cr-51 became more widespread, the need for a standardized protocol became apparent to ensure comparability of results between different laboratories. The International Committee for Standardization in Hematology (ICSH) played a crucial role in this effort. In 1971, the ICSH published recommendations for radioisotope red cell survival studies, which included a standardized Cr-51 labeling method.

The ICSH Recommended Cr-51 Labeling Method

The ICSH method introduced several refinements to the original protocol to improve accuracy and reproducibility. A key modification was the addition of ascorbic acid to stop the labeling reaction by reducing any remaining extracellular hexavalent chromium to the non-penetrating trivalent form, thus preventing further labeling of red cells after re-injection.

| Step | ICSH Recommended Procedure |

| 1. Blood Collection | 10-15 mL of venous blood into acid-citrate-dextrose (ACD) anticoagulant. |

| 2. Labeling | Incubation with 50-100 µCi of Na2Cr51O4 at 37°C for 15 minutes. |

| 3. Stopping the Reaction | Addition of 50 mg of ascorbic acid. |

| 4. Washing | Two washes with sterile 0.9% saline. |

| 5. Re-injection | A known volume of the washed, labeled red cell suspension is injected intravenously. |

| Table 3: Key Steps in the ICSH Standardized Protocol for Cr-51 Red Blood Cell Labeling. |

The Decline of a Workhorse and its Lasting Legacy

Despite its long and successful history, the use of Cr-51 in routine clinical practice has declined significantly.[1][2][3] This is due to several factors, including the availability of non-radioactive alternative methods, such as biotin (B1667282) labeling, and concerns about radiation exposure, however small.[1][2][3] Furthermore, the commercial availability of the specific sodium chromate Cr-51 radiopharmaceutical has become limited.[1][2][3]

However, the foundational knowledge gained from decades of Cr-51 studies remains invaluable. The quantitative data on red blood cell volume and survival in various disease states, obtained using this "gold standard" method, continue to inform our understanding of hematophysiology and serve as a benchmark for the validation of new technologies. The logical and meticulous experimental workflows developed for Cr-51 studies also laid the groundwork for modern quantitative cell-based assays.

Signaling Pathways and Logical Relationships

While Cr-51 labeling does not directly probe intracellular signaling pathways, the logical relationship between the labeling process and the subsequent in vivo fate of the red blood cells can be visualized.

References

- 1. The Life of the Red Blood Cell Using Chromium 51 (51Cr) as a Tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] The use of radioactive chromium 51 as an erythrocyte tagging agent for the determination or red cell survival in vivo. | Semantic Scholar [semanticscholar.org]

- 3. SHORT-TERM ASSESSMENT OF RED BLOOD CELL SURVIVAL USING 51Cr - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Sodium Chromate Cr-51 as a Radiopharmaceutical

For Researchers, Scientists, and Drug Development Professionals

Sodium Chromate (B82759) Cr-51 is a significant radiopharmaceutical agent that has been historically pivotal in hematological studies and nuclear medicine diagnostics. This guide provides a comprehensive overview of its core characteristics, from its fundamental properties to its clinical applications and associated experimental protocols.

Core Physicochemical and Radiochemical Properties

Sodium Chromate Cr-51, with the chemical formula Na₂⁵¹CrO₄, is supplied as a sterile, non-pyrogenic aqueous solution for intravenous administration.[1] The radioactive chromium-51 (B80572) is present in the form of the dianionic chromate ion.[1][2] The solution is formulated for isotonicity with sodium chloride and may contain a preservative such as benzyl (B1604629) alcohol, with the pH adjusted to a physiological range of 7.5-8.5.[1]

Quantitative data regarding the physical and radiochemical properties of this compound are summarized in the table below for ease of reference.

| Property | Value |

| Physical Half-Life | 27.7 days[1][3] |

| Decay Mode | Electron Capture[1][4] |

| Principal Gamma Emission | 320.1 keV[1][3] |

| Mean % per Disintegration | 9.83%[1] |

| Specific Gamma Ray Constant | 0.19 R/hour-millicurie at 1 cm[1] |

| First Half-Value Layer (Lead) | 0.20 cm[1] |

| Specific Activity | Not less than 370 megabecquerels (10 millicuries) per mg of Sodium Chromate at time of use[1] |

Production of Chromium-51

Chromium-51 is produced by the neutron bombardment of enriched Chromium-50.[5] A common method involves irradiating potassium chromate targets in a nuclear reactor. The resulting recoil chromium atoms are then chemically separated and purified to achieve high specific activity and radiochemical purity suitable for medical use.[6]

Mechanism of Action: Red Blood Cell Labeling

The utility of this compound as a red blood cell (RBC) labeling agent is predicated on the ability of the hexavalent chromate ion (CrO₄²⁻) to penetrate the erythrocyte membrane.[2] Once inside the cell, it is reduced to the trivalent chromic ion (Cr³⁺) and binds firmly to the beta-globin chains of hemoglobin.[7] This intracellular binding is nearly irreversible, ensuring the radioisotope remains within the cell for its lifespan.[1][2] The trivalent form is unable to exit the cell, effectively trapping the radiolabel.[2]

Clinical Applications and Dosimetry

This compound is indicated for several diagnostic procedures in nuclear medicine. Its primary uses include the determination of red blood cell volume or mass, studying red blood cell survival time in conditions like hemolytic anemia, and evaluating blood loss.[1][2] It has also been employed in the scintillation scanning of the spleen.[8]

The suggested dosages for an average 70 kg patient are presented in the table below.

| Indication | Dosage (Megabecquerels) | Dosage (Microcuries) |

| Red Blood Cell Volume/Mass | 0.37 to 1.11 MBq[1][2] | 10 to 30 µCi[1][2] |

| Red Blood Cell Survival Time | 5.55 MBq[1][2] | 150 µCi[1][2] |

| Evaluation of Blood Loss | 7.40 MBq[1][2] | 200 µCi[1][2] |

| Spleen Scanning | 5.55 to 7.40 MBq[8] | 150 to 200 µCi[8] |

Experimental Protocol: In Vitro Red Blood Cell Labeling

The following protocol outlines a standardized procedure for the in vitro labeling of red blood cells with this compound. Strict aseptic techniques must be maintained throughout the procedure.[1]

Materials:

-

Sterile vial containing Anticoagulant Citrate Dextrose (ACD) solution.

-

This compound injection.

-

Patient's whole blood.

-

Sterile normal saline.

-

Ascorbic acid for injection (50-100 mg), optional for terminating the reaction.[9]

-

Clinical centrifuge.

-

Shielded syringes and vials.

Procedure:

-

Withdraw 30-50 mL of whole blood from the patient and add it to a sterile vial containing 5-10 mL of ACD solution with gentle mixing.[9]

-

Aseptically add 1.85–7.4 MBq (50–200 µCi) of this compound to the blood suspension.[9]

-

Incubate the mixture at room temperature or 37°C for 15-20 minutes with occasional gentle swirling.[7][9] While the initial labeling rate is faster at 37°C, the same degree of labeling is achieved at room temperature after 30 minutes.[1]

-

(Optional) Terminate the labeling reaction by adding 50-100 mg of ascorbic acid. This reduces the remaining extracellular Cr(VI) to Cr(III), which cannot penetrate the RBCs.[9]

-

Centrifuge the labeled whole blood.

-

Remove and discard the supernatant plasma which contains unbound Cr-51.[9]

-

Wash the labeled red blood cells with sterile normal saline. This step may be repeated to minimize extracellular radioactivity.[10]

-

Resuspend the washed, labeled red blood cells in sterile normal saline to the desired volume for reinjection.[9]

-

The final preparation should be visually inspected for particulate matter and discoloration before administration.[1]

Quality Control and Specifications

The quality of this compound injection is ensured through several key specifications. The preparation must be a sterile, non-pyrogenic solution.[1] The specific activity is a critical parameter and should not be less than 370 MBq (10 mCi) per milligram of sodium chromate at the time of use.[1] The radiochemical purity should also be high, with reported purities reaching 98%.[6]

Radiation Safety and Dosimetry

Due to the gamma emission of Cr-51, appropriate radiation safety measures are essential.

| Parameter | Value/Recommendation |

| Required Shielding | 6 mm of lead will reduce the gamma dose rate by 90%[11] |

| Handling Precautions | Use shielded syringes and vials. Wear waterproof gloves and a lab coat.[1] |

| Dosimetry Monitoring | Whole-body and finger-ring dosimeters are required for handling ≥ 5 mCi.[11] |

| Annual Limit on Intake (ALI) | Ingestion: 40,000 µCi; Inhalation: 20,000 µCi[11][12] |

| Critical Organ | Lower Large Intestine[13] |

| Survey Probe | NaI scintillation probe is recommended for detection.[11] |

It is crucial to adhere to all local and national regulations regarding the handling, storage, and disposal of radioactive materials.

Conclusion

This compound remains a valuable tool in diagnostic hematology, offering a reliable method for red blood cell labeling. While newer radionuclides and techniques are emerging, a thorough understanding of the properties and protocols associated with Cr-51 is essential for researchers and clinicians in the field. Its well-characterized mechanism of action and long history of use provide a solid foundation for its continued application in specific diagnostic scenarios. However, it is important to note that the production of Chromium-51 for clinical use has seen some discontinuation, prompting the exploration of alternative tracers like Technetium-99m labeled agents in some regions.[14]

References

- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 2. Sodium Chromate 51 [dailymed.nlm.nih.gov]

- 3. Sodium Chromate Cr 51 - Drugs and Lactation Database (LactMed®) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Chromium-51 - isotopic data and properties [chemlin.org]

- 5. Sodium Chromate Cr 51 Injection [doi.usp.org]

- 6. Production of high specific activity chromium-51 for medical uses [inis.iaea.org]

- 7. nucmedtutorials.com [nucmedtutorials.com]

- 8. pubs.rsna.org [pubs.rsna.org]

- 9. tech.snmjournals.org [tech.snmjournals.org]

- 10. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 11. ehs.stanford.edu [ehs.stanford.edu]

- 12. Chromium 51 – USC Environmental Health & Safety [ehs.usc.edu]

- 13. unmc.edu [unmc.edu]

- 14. [Discontinuation of Chromium-51 for clinical use: What are the possible alternatives for radiopharmacies and nuclear medicine departments?] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Red Blood Cell Labeling with Sodium Chromate (Cr-51)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the radiolabeling of red blood cells (RBCs) using Sodium Chromate (B82759) (Cr-51). This established method is crucial for various in vitro and in vivo studies, including the determination of red blood cell volume, mass, and survival time.

Introduction

The labeling of erythrocytes with radioactive chromium-51 (B80572) (⁵¹Cr) is a well-established technique used in hematologic research and clinical diagnostics.[1] The process involves the incubation of whole blood with Sodium Chromate (⁵¹Cr), where the hexavalent chromium ion penetrates the red blood cell membrane and irreversibly binds to the globin chains of hemoglobin.[2][3][4] This stable radiolabel allows for the tracking of red blood cells in various applications, such as evaluating conditions like hemolytic anemia and assessing blood loss.[2][5]

Mechanism of Action

The labeling of red blood cells with ⁵¹Cr occurs in a two-step process. Initially, the dianionic chromate ion (CrO₄²⁻) rapidly and reversibly attaches to the red blood cell membrane. This is followed by a slower, nearly irreversible penetration of the cell membrane. Once inside the cell, the chromate is reduced and binds to intracellular hemoglobin.[2][4] This binding is stable until the red blood cells are sequestered by the spleen or until the chromium elutes into the plasma.[2][4] Liberated ⁵¹Cr is not available for relabeling red blood cells.[2][4]

Experimental Protocols